molecular formula C7H17NO B13542282 6-Methoxyhexan-1-amine

6-Methoxyhexan-1-amine

Cat. No.: B13542282
M. Wt: 131.22 g/mol
InChI Key: UVOBODVSFRKUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyhexan-1-amine, with the chemical formula C7H17NO, is an organic compound. Its systematic name indicates a hexylamine derivative with a methoxy group (CH3O-) attached to the sixth carbon atom. This compound plays a role in various scientific and industrial applications.

Preparation Methods

Synthetic Routes:

    Alkylation of Hexanamine: One common synthetic route involves the alkylation of hexanamine (1-hexanamine) using methanol (CHOH) under appropriate reaction conditions. The methylation occurs at the sixth carbon position, resulting in 6-methoxyhexan-1-amine.

    Industrial Production: While specific industrial methods may not be widely documented, the synthesis typically follows established organic chemistry principles.

Chemical Reactions Analysis

6-Methoxyhexan-1-amine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, converting the primary amine group (-NH) to an amine oxide (-N-O-).

    Reduction: Reduction of the amine oxide group can regenerate the primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve hydrogen peroxide (HO) or other oxidants, while reduction could use reducing agents like lithium aluminum hydride (LiAlH).

Scientific Research Applications

6-Methoxyhexan-1-amine finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a precursor in the synthesis of bioactive compounds.

    Medicine: Researchers explore its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 6-Methoxyhexan-1-amine is unique due to its specific methoxy substitution pattern, similar compounds include other aliphatic amines and their derivatives.

Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

6-methoxyhexan-1-amine

InChI

InChI=1S/C7H17NO/c1-9-7-5-3-2-4-6-8/h2-8H2,1H3

InChI Key

UVOBODVSFRKUQX-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.